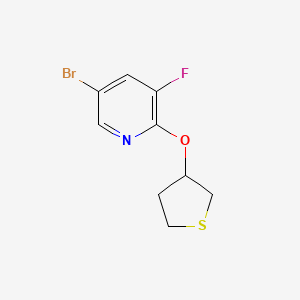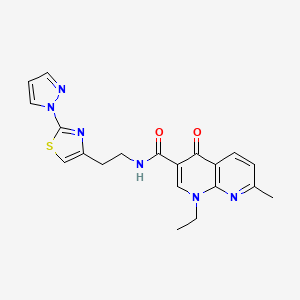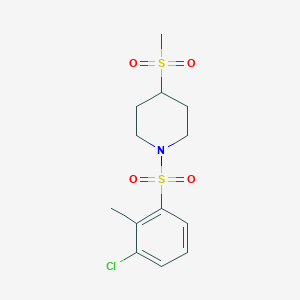![molecular formula C20H16F3N5OS B2827389 4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 1207051-95-3](/img/structure/B2827389.png)
4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned contains several interesting functional groups: a thiazole ring, a triazole ring, a trifluoromethyl group, and an ethoxyphenyl group . Thiazoles are heterocyclic compounds that have been found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Triazoles are another class of heterocyclic compounds that have been found to have diverse biological activities . The trifluoromethyl group is a common motif in medicinal chemistry, often used to increase the metabolic stability and lipophilicity of drug candidates .
Molecular Structure Analysis
Thiazoles and triazoles are aromatic heterocycles. In thiazoles, the aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Triazoles also have aromatic character.Chemical Reactions Analysis
Thiazoles and triazoles can undergo a variety of chemical reactions. For example, the thiazole ring can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . The physical and chemical properties of a specific compound would depend on its exact structure.科学的研究の応用
Antimicrobial Applications
Synthesis and Antimicrobial Activities
Thiazole and triazole derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, demonstrating good to moderate activities against various microorganisms (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2010). This highlights the potential of such compounds in addressing resistance issues and developing new antimicrobial agents.
Anticancer Applications
Design, Synthesis, and Anticancer Evaluation
Thiazole derivatives have also shown promise in anticancer research. Yakantham et al. (2019) synthesized thiazol-4-amine derivatives and tested their anticancer activity against human cancer cell lines, demonstrating good to moderate activity (Yakantham, T., Sreenivasulu, R., & Raju, R., 2019). This indicates the potential of thiazole and triazole derivatives in developing novel anticancer therapies.
Material Science Applications
Star-Shaped Single-Polymer Systems for Electroluminescence
The study by Liu et al. (2016) on star-shaped single-polymer systems incorporating triazole units for electroluminescent applications illustrates the versatility of these compounds beyond biological activity. The polymers exhibited saturated white emission, indicating their potential in advanced material science applications (Liu, C., Jiu, Y., Wang, J., Yi, J., Zhang, X., Lai, W., & Huang, W., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
5-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N5OS/c1-2-29-15-8-6-12(7-9-15)16-11-30-19(25-16)17-18(24)28(27-26-17)14-5-3-4-13(10-14)20(21,22)23/h3-11H,2,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUPXAUJQHCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Cyclopropyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2827309.png)
![ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate](/img/structure/B2827312.png)

![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/no-structure.png)



![N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2827323.png)

![2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B2827325.png)
